molecular formula C14H10N2O6 B4312934 2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID

2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID

Cat. No.: B4312934
M. Wt: 302.24 g/mol
InChI Key: VXCLXZSBHCFSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a hydroxyl group, a nitrobenzoyl group, and an amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID typically involves the nitration of a suitable aromatic precursor followed by subsequent functional group transformations. One common method is the nitration of 2-hydroxybenzoic acid (salicylic acid) to introduce the nitro group, followed by amide formation with 4-nitrobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl and amino groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-HYDROXY-3-(4-NITROBENZAMIDO)BENZOIC ACID is unique due to the presence of both a nitrobenzoyl group and an amino group on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-hydroxy-3-[(4-nitrobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-12-10(14(19)20)2-1-3-11(12)15-13(18)8-4-6-9(7-5-8)16(21)22/h1-7,17H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCLXZSBHCFSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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